molecular formula C19H26O2 B044332 (6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 498542-85-1

(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Cat. No. B044332
M. Wt: 291.4 g/mol
InChI Key: ZROLHBHDLIHEMS-GHQBWDOESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol” is structurally and pharmacologically similar to Δ9-tetrahydrocannabinol (Δ9-THC), the main active ingredient of marijuana . It was synthesized around 1988 .


Synthesis Analysis

The original synthesis of this compound is based on an acid-catalyzed condensation of (–)- Myrtenol and 1,1-Dimethylheptylresorcinol (3,5-Dihydroxy-1- (1,1-dimethylheptyl)benzol) .


Molecular Structure Analysis

This compound is categorized as a tetrahydrocannabinol (THC) and is similar in chemical structure to Δ9-THC, Δ8-THC, and other THC substances .


Chemical Reactions Analysis

Behavioral pharmacology studies show that this compound has Δ9-THC-like activity in animals. In mice, it decreases overall activity, produces analgesia, decreases body temperature and produces catalepsy .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H38O3 and a molar mass of 386.576 g·mol −1 .

Future Directions

Currently, there are no published studies of the psychotropic effects of this compound in humans . It is used in basic scientific research to identify cannabinoid receptors in the brain and study the mechanisms of action of Δ9-THC .

properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLHBHDLIHEMS-GHQBWDOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Tetrahydrocannabivarol D5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.